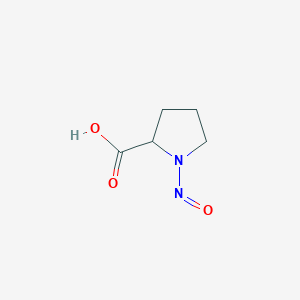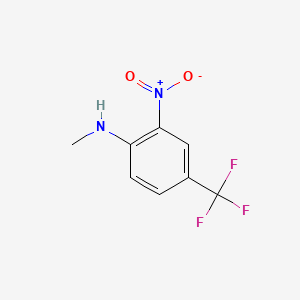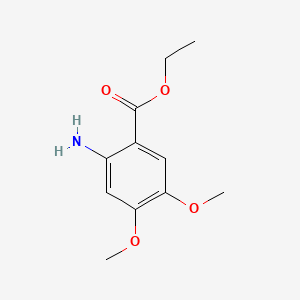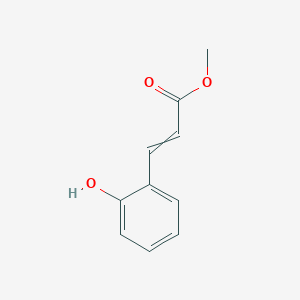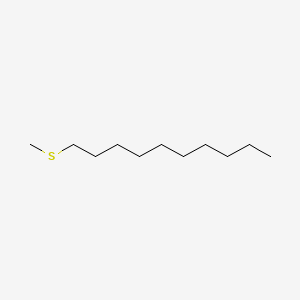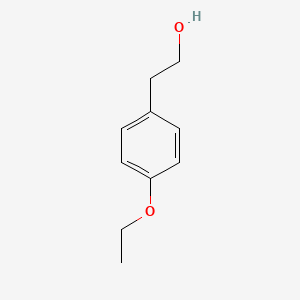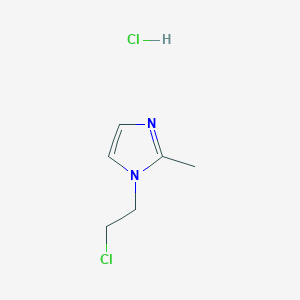
2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride
Übersicht
Beschreibung
2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is a chemical compound that has been widely used in scientific research. This compound is a derivative of imidazole and has been synthesized using various methods. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is involved in various chemical reactions and syntheses. For instance, it undergoes a serial double nucleophilic addition with amines to the imidazole nucleus, demonstrating its reactivity and potential for forming complex molecules (Ohta et al., 2000). Moreover, it is a key player in the synthesis of compounds like 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, showcasing its utility in creating specific pharmaceutical agents (Kudzma & Turnbull, 1991).
Molecular Structure and Interaction Studies
The molecular structure and interactions of this compound are subjects of interest in scientific research. Studies focus on understanding the effect of sterically hindered imidazole ligands on the molecular structure and reactivity of certain complexes (Inamo & Nakajima, 1998). This research contributes to the broader understanding of molecular interactions and stability.
Corrosion Inhibition
This compound plays a role in corrosion inhibition studies. Research into the efficiency of imidazole and its derivatives, including this compound, demonstrates their potential as corrosion inhibitors for metals like copper (Gašparac et al., 2000). These findings are significant for industrial applications, where corrosion prevention is crucial.
Electrochemical Applications
In the realm of electrochemistry, imidazole derivatives, including this compound, are used as additives in electrolytes for applications like fuel cells (Schechter & Savinell, 2002). This research underscores the compound's relevance in advancing energy technologies.
Wirkmechanismus
Target of Action
It’s structurally similar to mechlorethamine , a nitrogen mustard alkylating agent . Alkylating agents like mechlorethamine primarily target DNA, where they bind to the N7 nitrogen on the DNA base guanine .
Mode of Action
As an alkylating agent, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is likely to interact with its targets (DNA) by forming covalent bonds. This results in DNA crosslinking, which prevents DNA from being separated for synthesis or transcription . The compound may also induce mispairing of the nucleotides leading to mutations .
Biochemical Pathways
Alkylating agents like mechlorethamine can cause dna damage, which triggers a series of responses in the cell, including dna repair mechanisms and apoptosis if the damage is irreparable .
Pharmacokinetics
Mechlorethamine, a similar compound, has a biological half-life of less than 1 minute and 50% of it is excreted through the kidneys .
Result of Action
The dna damage caused by alkylating agents can lead to cell death if the damage is too severe to be repaired . This property is often exploited in cancer treatment, where the aim is to kill rapidly dividing cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. For instance, the pH of the environment can affect the hydrolytic degradation of similar compounds . Moreover, the compound’s action can be influenced by its concentration in the environment, as higher concentrations can cause more severe effects .
Biochemische Analyse
Biochemical Properties
2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain halogenated heterocycles, which are important in various biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects and adverse reactions in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound has been shown to affect the activity of enzymes involved in the metabolism of halogenated heterocycles . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-2-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZFVGZRGNLSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072304 | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71215-95-7 | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71215-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




